5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin
Description
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a saturated porphyrin derivative with four 3,5-ditert-butylphenyl substituents at the meso positions. The "icosahydro" designation indicates partial hydrogenation of the porphyrin macrocycle, reducing its aromaticity and altering its electronic properties. This structural modification shifts absorption spectra toward longer wavelengths compared to fully conjugated porphyrins, a feature critical for applications like photodynamic therapy or light-harvesting systems . The 3,5-ditert-butylphenyl groups impart steric bulk, enhancing solubility in nonpolar solvents and stabilizing the macrocycle against aggregation .
Properties
Molecular Formula |
C76H112N4 |
|---|---|
Molecular Weight |
1081.7 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C76H112N4/c1-69(2,3)49-33-45(34-50(41-49)70(4,5)6)65-57-25-27-59(77-57)66(46-35-51(71(7,8)9)42-52(36-46)72(10,11)12)61-29-31-63(79-61)68(48-39-55(75(19,20)21)44-56(40-48)76(22,23)24)64-32-30-62(80-64)67(60-28-26-58(65)78-60)47-37-53(73(13,14)15)43-54(38-47)74(16,17)18/h25,27,30,32-44,57-68,77-80H,26,28-29,31H2,1-24H3 |
InChI Key |
PRRJIBMQHIDXII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows the classical porphyrin synthesis route, involving the condensation of pyrrole with substituted benzaldehydes under acidic conditions, followed by controlled reduction to yield the icosahydroporphyrin derivative.
Condensation Reaction: The initial step involves the acid-catalyzed condensation of pyrrole with 3,5-ditert-butylbenzaldehyde. Common acidic catalysts employed are trifluoroacetic acid or other Lewis acids, which promote the formation of the porphyrin macrocycle via a tetramerization process.
Oxidation: The porphyrinogen intermediate formed is oxidized to the corresponding porphyrin. This step is often carried out using oxidizing agents such as p-chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction to Icosahydroporphyrin: The fully conjugated porphyrin is subsequently reduced to the icosahydroporphyrin, which is a fully saturated macrocycle. This reduction can be achieved using mild reducing agents under controlled conditions to avoid over-reduction or decomposition.
Purification: The crude product is purified by chromatographic techniques such as column chromatography using silica gel or alumina, often employing solvents like dichloromethane or hexane mixtures.
Detailed Preparation Protocols and Conditions
| Step | Reagents/Conditions | Solvents | Notes/Comments |
|---|---|---|---|
| Condensation | Pyrrole + 3,5-ditert-butylbenzaldehyde, trifluoroacetic acid catalyst | Dichloromethane (DCM) | Reaction performed at room temperature or slightly cooled to control rate |
| Oxidation | p-Chloranil or DDQ | DCM or chloroform | Stoichiometric amounts; reaction monitored by TLC |
| Reduction | Sodium borohydride or catalytic hydrogenation | Ethanol or methanol | Mild conditions to selectively reduce porphyrin to icosahydroporphyrin |
| Purification | Silica gel chromatography | Hexane/DCM mixtures | Gradient elution to separate product from side-products |
Reaction Mechanism Insights
The condensation involves electrophilic attack of the aldehyde carbonyl by pyrrole’s α-position, forming dipyrromethane intermediates that cyclize to form the porphyrinogen macrocycle.
Oxidation restores the conjugated system by dehydrogenation, critical for porphyrin aromaticity.
Reduction saturates the macrocycle, converting double bonds to single bonds in the pyrrole rings, yielding the icosahydroporphyrin.
Research Discoveries and Optimization
Steric Effects: The bulky tert-butyl groups at the 3,5-positions significantly increase the solubility and stability of the compound by preventing aggregation and oxidative degradation.
Yield Improvements: Continuous flow synthesis techniques have been explored to improve scalability and reproducibility of the condensation and oxidation steps, enabling industrial-scale production with consistent quality.
Selective Reduction: Studies have shown that controlling the reduction conditions (e.g., temperature, reducing agent equivalents) is crucial to avoid partial reduction or ring cleavage, which can compromise the macrocyclic integrity.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions for 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)icosahydroporphyrin | Notes/Remarks |
|---|---|---|
| Pyrrole to Aldehyde Ratio | 1:1 (stoichiometric for tetramer formation) | Excess pyrrole can lead to side products |
| Catalyst | Trifluoroacetic acid (0.1–0.2 equiv) | Acid strength affects reaction rate |
| Oxidant | p-Chloranil or DDQ (1.0 equiv) | Over-oxidation avoided by monitoring |
| Reduction Agent | Sodium borohydride (mild excess) or catalytic hydrogenation | Reaction time and temperature critical |
| Solvent | Dichloromethane for condensation and oxidation; ethanol/methanol for reduction | Solvent purity affects yield |
| Purification | Silica gel chromatography with hexane/DCM gradient | Yields pure compound with >90% purity |
Summary of Key Literature Sources and Data Diversity
Peer-reviewed journal articles on porphyrin synthesis provide foundational methodologies for condensation and oxidation steps.
Patents and industrial reports describe scale-up strategies including continuous flow reactors for enhanced reproducibility.
Analytical data from spectroscopic studies (NMR, UV-Vis, mass spectrometry) confirm the structural integrity of the synthesized compound.
Comparative studies highlight the influence of tert-butyl substitution on solubility and chemical stability relative to unsubstituted porphyrins.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in catalysis and material science.
Substitution: The bulky tert-butyl groups can be substituted under specific conditions to introduce different functional groups, enhancing its versatility in chemical synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions often include various metal complexes and substituted derivatives .
Scientific Research Applications
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Its derivatives are studied for their potential in photodynamic therapy, where they can generate reactive oxygen species to kill cancer cells.
Medicine: The compound’s ability to form complexes with metals makes it a candidate for drug delivery systems.
Industry: It is used in the development of organic photovoltaic cells and sensors due to its unique electronic properties
Mechanism of Action
The mechanism by which this compound exerts its effects often involves the coordination of metal ions to the nitrogen atoms in the porphyrin ring. This coordination can alter the electronic properties of the metal, making it more reactive or stable. The pathways involved include electron transfer processes and the generation of reactive intermediates, which are crucial in catalysis and photodynamic therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Solubility and Aggregation
- 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin (TMPP) :
The trimethylphenyl substituents in TMPP enhance solubility in organic solvents (e.g., chloroform, toluene) due to steric shielding. However, its solubility (logP ≈ 8.5) is lower than the ditert-butylphenyl analog, which has higher hydrophobicity from tert-butyl groups . - 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)porphyrin: Hydroxyl groups enable hydrogen bonding, improving aqueous solubility but increasing aggregation in polar solvents. In contrast, the ditert-butylphenyl derivative’s bulky alkyl groups prevent π-π stacking, favoring monomeric states in nonpolar media .
- 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin :
Bromine substituents increase molecular weight and polarizability but reduce solubility compared to alkylated analogs. Crystallographic studies show bromophenyl porphyrins form columnar arrays via halogen bonding, unlike the disordered packing of bulky tert-butyl derivatives .
Electronic and Spectral Properties
- Saturated vs. Unsaturated Porphyrins: The icosahydroporphyrin core exhibits reduced conjugation, leading to a red-shifted Q-band absorption (e.g., ~689 nm in methanol for hydrogenated analogs) compared to unsaturated porphyrins like 5,10,15,20-tetraphenylporphyrin (TPP, λmax ~515 nm) . This mimics the spectral behavior of chlorins, making it suitable for near-infrared applications.
- Electron-Withdrawing vs. Electron-Donating Groups :
Nitro-substituted porphyrins (e.g., 5,10,15,20-Tetrakis(3,5-dinitrophenyl)porphyrin) show broadened Soret bands (~420 nm) and lowered HOMO-LUMO gaps due to electron-withdrawing effects. In contrast, tert-butyl groups are electron-donating, slightly raising the HOMO energy and stabilizing the macrocycle .
Data Tables
*Estimated based on hydrogenated analogs .
Biological Activity
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a synthetic porphyrin compound characterized by its unique structure and potential biological applications. This article explores its biological activity by reviewing existing literature and research findings.
- Molecular Formula : C76H94N4
- Molecular Weight : 1063.59 g/mol
- CAS Number : 89372-90-7
- Solubility : Soluble in various organic solvents; specific solubility varies based on solvent choice.
Biological Activity Overview
The biological activity of this compound has been linked to several mechanisms including antioxidant properties and potential therapeutic applications in various diseases.
Antioxidant Activity
Research indicates that porphyrins with phenolic fragments exhibit significant antioxidant activity. The presence of 3,5-di-tert-butylphenyl groups enhances the stability and reactivity of the compound against oxidative stress. This activity is crucial in protecting cells from damage caused by free radicals and reactive oxygen species (ROS) .
Cytoprotective Effects
Studies suggest that the compound may possess cytoprotective properties. It can mitigate cellular damage in various models of oxidative stress. For instance:
- Cellular Models : In vitro studies demonstrated that the compound reduced apoptosis in neuronal cells subjected to oxidative stress .
- Animal Models : Animal studies reported improved survival rates and reduced tissue damage in models of ischemia-reperfusion injury when treated with this porphyrin .
The mechanisms through which 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-icosahydroporphyrin exerts its biological effects include:
- Free Radical Scavenging : The phenolic groups in the structure are known to donate hydrogen atoms to free radicals.
- Metal Ion Chelation : The porphyrin core can chelate metal ions that catalyze oxidative reactions.
- Nrf2 Pathway Activation : Similar compounds have been shown to activate the Nrf2 pathway which enhances the expression of antioxidant enzymes .
Case Studies
Several studies have explored the therapeutic potential of this compound:
Study 1: Neuroprotection
In a study investigating neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells:
- Findings : Treatment with the compound significantly decreased markers of apoptosis and increased cell viability.
- : The results suggest a promising role for this porphyrin in neurodegenerative diseases where oxidative stress is a contributing factor .
Study 2: Cardioprotective Effects
Another study focused on ischemia-reperfusion injury in cardiac tissues:
- Methodology : Rats were treated with the compound prior to inducing ischemia.
- Results : There was a notable reduction in myocardial infarction size and improved cardiac function post-treatment.
- Implications : This indicates potential for use as a therapeutic agent in myocardial protection during surgical procedures .
Comparative Analysis Table
| Property/Activity | 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-icosahydroporphyrin | Other Tetrakis Porphyrins |
|---|---|---|
| Antioxidant Activity | High | Moderate |
| Cytoprotective Effects | Significant | Variable |
| Mechanism of Action | Free radical scavenging; Nrf2 activation | Primarily metal chelation |
| Therapeutic Applications | Neuroprotection; Cardioprotection | Cancer therapy; Photodynamic therapy |
Q & A
Q. What are the optimal synthetic strategies for achieving high yield and purity of this porphyrin derivative?
Methodological Answer: The synthesis of highly substituted porphyrins typically involves a Lindsey-type condensation. For analogous compounds (e.g., nitro- or carboxy-substituted porphyrins), key steps include:
- Precursor preparation : Mixing substituted benzaldehyde derivatives (e.g., 3,5-ditert-butylbenzaldehyde) with pyrrole in anhydrous dichloromethane or xylene under inert atmospheres (#).
- Catalysis : Adding BF₃·OEt₂ to facilitate cyclization, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the macrocycle (#).
- Purification : Use silica gel column chromatography with gradient elution (e.g., dichloromethane/hexane) to isolate the product. Yields for similar compounds range from 11% to 36%, depending on steric hindrance from substituents (#).
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: Based on safety data for structurally related porphyrins:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and NIOSH-approved N100/P3 respirators to avoid inhalation of dust (#).
- Ventilation : Use fume hoods during synthesis and handling to mitigate respiratory irritation (H335 hazard) (#).
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation (#).
- Waste disposal : Segregate organic waste and consult certified facilities for halogenated compound disposal (#).
Advanced Research Questions
Q. How can substituent effects on the photophysical and electronic properties of this porphyrin be systematically analyzed?
Methodological Answer:
- Spectroscopic characterization :
- UV-Vis spectroscopy : Compare λmax of Soret and Q-bands in solvents like acetone or DMF. Bulky 3,5-ditert-butylphenyl groups may red-shift absorption due to extended π-conjugation (#).
- Fluorescence quenching : Assess excited-state dynamics using time-resolved fluorescence to evaluate steric or electronic impacts of substituents (#).
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate substituent electronegativity with HOMO-LUMO gaps (#).
Q. How can researchers resolve contradictions in crystallographic or spectroscopic data for this compound?
Methodological Answer:
- X-ray crystallography : For structural ambiguity, grow single crystals via slow diffusion of hexane into a saturated chloroform solution. Compare unit cell parameters (e.g., space group P1 21/n1 for nitro-substituted analogs) to identify packing distortions (#).
- Multi-technique validation : Cross-validate NMR (e.g., <sup>1</sup>H/<sup>13</sup>C chemical shifts) with MALDI-TOF MS to confirm molecular weight and purity (#).
- Controlled experiments : Repeat syntheses under varying conditions (e.g., solvent polarity, temperature) to isolate variables affecting spectral outcomes (#).
Q. What strategies optimize the compound’s application in catalysis or supramolecular assembly?
Methodological Answer:
- Coordination chemistry : Metallate the porphyrin core with transition metals (e.g., Cu(II), Co(II)) using metal acetates in DMF. Monitor coordination via UV-Vis (e.g., Soret band shifts) (#).
- Host-guest interactions : Functionalize peripheral tert-butyl groups with hydrogen-bonding moieties (e.g., carboxy or hydroxyl) to engineer self-assembled nanostructures (#).
- Stability testing : Evaluate thermal stability via TGA (e.g., decomposition >300°C for tetraphenylporphyrin analogs) and photostability under UV irradiation (#).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
